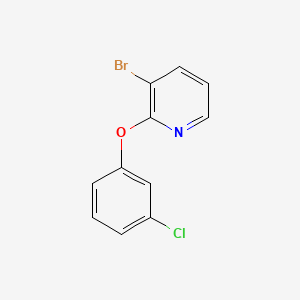

3-Bromo-2-(3-chlorophenoxy)pyridine

Description

Significance of Pyridine (B92270) Scaffolds in Modern Chemical Research

The pyridine ring, a heterocyclic analog of benzene (B151609) containing one nitrogen atom, is a cornerstone of modern chemical and pharmaceutical research. nih.govwikipedia.org This structural motif is present in a vast array of biologically active compounds, including several vitamins (niacin and pyridoxine), natural alkaloids, and a multitude of synthetic drugs. wikipedia.orgdrugbank.com In the pharmaceutical industry, the pyridine scaffold is a component in more than 7000 existing medicinal compounds. nih.govwikipedia.org Its polarity and ability to form hydrogen bonds often enhance the solubility and bioavailability of drug molecules. acs.org Beyond medicine, pyridine derivatives are crucial in agrochemicals, serving as the basis for many herbicides, insecticides, and fungicides. nih.govacs.org The versatility of the pyridine ring, allowing for a wide range of chemical modifications, ensures its continued prominence in the development of new functional materials and bioactive agents. drugbank.com

Overview of Halogenated Pyridines as Versatile Synthetic Intermediates

Halogenated pyridines are pyridine rings substituted with one or more halogen atoms, such as bromine, chlorine, fluorine, or iodine. nih.govrsc.org These compounds are highly valuable as synthetic intermediates, providing reactive handles for the construction of more complex molecules. webmd.com The carbon-halogen bond can be readily transformed through various cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds. acs.org

The introduction of halogens onto the pyridine ring is not always straightforward. The electron-deficient nature of the pyridine ring makes it less reactive towards electrophilic aromatic substitution compared to benzene. webmd.com Therefore, halogenation reactions often require harsh conditions, such as high temperatures or the use of strong acid catalysts. nih.gov Despite these synthetic challenges, the utility of halogenated pyridines in building molecular complexity makes them indispensable tools in both academic and industrial research, particularly in the synthesis of pharmaceuticals and agrochemicals. nih.govwebmd.com

Structural and Functional Context of Phenoxypyridine Compounds

Phenoxypyridine compounds are characterized by a phenoxy group (a phenyl group attached via an oxygen atom) bonded to a pyridine ring. This structure is considered a bioisostere of diaryl ethers, meaning it has a similar size and shape to diaryl ethers but with potentially different electronic and physicochemical properties. nih.gov The replacement of a benzene ring in a diaryl ether with a pyridine ring can introduce several advantageous features. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be ionized, which can improve the solubility and bioavailability of the molecule. nih.gov

In the field of agrochemicals, the phenoxypyridine scaffold has been successfully incorporated into a variety of pesticides, including herbicides, fungicides, and insecticides. nih.gov These compounds often exhibit potent biological activity, and their mechanism of action can vary widely depending on the other substituents on the phenoxy and pyridine rings. nih.gov For example, some phenoxypyridine-containing compounds act as inhibitors of mitochondrial respiration in fungi. nih.gov The structural and functional diversity of phenoxypyridine derivatives makes them a rich area for the discovery of new bioactive molecules. nih.gov

Positioning 3-Bromo-2-(3-chlorophenoxy)pyridine within Contemporary Research Paradigms

Currently, there is limited specific information available in the scientific literature regarding the synthesis or application of this compound. However, based on its structure, we can infer its likely synthetic origin and potential areas of research interest.

The compound would most plausibly be synthesized via a nucleophilic aromatic substitution reaction. The starting material would be 3-bromo-2-chloropyridine (B150940), a commercially available halogenated pyridine. The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic attack, and it would be displaced by the nucleophile 3-chlorophenoxide (the conjugate base of 3-chlorophenol).

Given the established biological activity of phenoxypyridine derivatives in agrochemical research, this compound could be a candidate for screening in this area. nih.gov The presence of both bromine and chlorine atoms provides sites for further chemical modification, allowing for the generation of a library of related compounds for structure-activity relationship studies. The specific substitution pattern (bromo at position 3, and a 3-chlorophenoxy group at position 2) would result in a unique three-dimensional structure that could interact with biological targets in novel ways.

Data Tables

Table 1: Physical and Chemical Properties of 3-Bromo-2-chloropyridine

| Property | Value | Source(s) |

| Molecular Formula | C₅H₃BrClN | |

| Molecular Weight | 192.44 g/mol | |

| Appearance | Solid | nih.gov |

| Melting Point | 54-57 °C | nih.govnih.gov |

| Boiling Point | 97 °C at 10 mmHg | nih.gov |

| CAS Number | 52200-48-3 | nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C11H7BrClNO |

|---|---|

Molecular Weight |

284.53 g/mol |

IUPAC Name |

3-bromo-2-(3-chlorophenoxy)pyridine |

InChI |

InChI=1S/C11H7BrClNO/c12-10-5-2-6-14-11(10)15-9-4-1-3-8(13)7-9/h1-7H |

InChI Key |

PJXZIYPQRVIGOV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)OC2=C(C=CC=N2)Br |

Origin of Product |

United States |

Reactivity and Chemical Transformations of 3 Bromo 2 3 Chlorophenoxy Pyridine

Investigation of Substitution Reactions

The substitution reactions of 3-Bromo-2-(3-chlorophenoxy)pyridine are dominated by the reactivity of the bromine atom on the electron-deficient pyridine (B92270) ring. The ether linkage and the chlorine atom on the phenyl ring also present potential sites for transformation under specific conditions.

The bromine atom at the 3-position of the pyridine ring is the most active site for nucleophilic substitution, largely facilitated by modern transition metal-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring enhances the electrophilicity of the carbon to which the bromine is attached, making it susceptible to oxidative addition by palladium catalysts.

Key transformations include the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds. In this context, the bromine atom of this compound can be coupled with various organoboron reagents, such as aryl or vinyl boronic acids, in the presence of a palladium catalyst and a base. libretexts.orgscirp.org The general reactivity for aryl halides in Suzuki couplings is C-I > C-Br > C-OTf >> C-Cl, indicating that the C-Br bond will react selectively over the C-Cl bond. libretexts.orgnih.gov This allows for the synthesis of complex biaryl and heteroaryl structures. Catalyst systems often employ bulky, electron-rich phosphine (B1218219) ligands to facilitate the reaction, even with less reactive chlorides, though the bromide is expected to be significantly more reactive. researchgate.netnih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds. The bromine atom can be substituted with a wide array of primary or secondary amines. organic-chemistry.org This provides a direct route to 3-amino-2-(3-chlorophenoxy)pyridine derivatives, which are valuable building blocks in medicinal chemistry. The reactions are typically carried out using a palladium precursor and a suitable phosphine ligand.

The table below summarizes typical conditions for these cross-coupling reactions based on literature for similar bromopyridine substrates.

| Reaction | Catalyst/Precursor | Ligand | Base | Solvent | Temperature (°C) |

| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃ | PPh₃, PCy₃, SPhos | K₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, THF/H₂O | 80-110 |

| Buchwald-Hartwig | Pd₂(dba)₃, Pd(OAc)₂ | BINAP, Xantphos | NaOtBu, Cs₂CO₃ | Toluene, Dioxane | 80-100 |

dba = dibenzylideneacetone; OAc = acetate; PPh₃ = triphenylphosphine; PCy₃ = tricyclohexylphosphine; SPhos = 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl; BINAP = 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl; Xantphos = 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene; NaOtBu = Sodium tert-butoxide**

The ether linkage in this compound is generally stable but can be cleaved under harsh acidic conditions. The most common method for cleaving aryl ethers involves strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI).

The reaction proceeds via protonation of the ether oxygen, making it a better leaving group. This is followed by a nucleophilic attack by the halide ion. For an unsymmetrical ether like this, the attack will occur at the more electrophilic carbon or the less sterically hindered one. Given the sp² hybridization of both carbons attached to the oxygen, the reaction is challenging. However, cleavage of the bond between the pyridine ring and the oxygen is more likely. This is because nucleophilic attack on an aromatic ring (the chlorophenyl moiety) is disfavored. The expected products from such a cleavage would be 3-bromo-2-hydroxypyridine (B31989) and 3-chlorophenol (B135607). Diaryl ethers are noted to be particularly resistant to cleavage by acids.

The chlorine atom on the phenyl ring is significantly less reactive than the bromine atom on the pyridine ring in palladium-catalyzed cross-coupling reactions. nih.gov The established reactivity order for aryl halides (C–I > C–Br >> C–Cl) means that under standard Suzuki or Buchwald-Hartwig conditions, the C-Br bond will react chemoselectively. nih.govresearchgate.net

To achieve a reaction at the C-Cl bond, more forcing conditions or specialized catalyst systems designed for activating aryl chlorides would be necessary, and these would almost certainly lead to reaction at the C-Br bond as well. researchgate.net However, this difference in reactivity allows for sequential functionalization. One could first perform a cross-coupling reaction at the bromine position, and then, under more vigorous conditions, a second coupling could potentially be performed at the chlorine position. Iron-catalyzed cross-coupling has also been shown to enable chemoselective functionalization of dihaloaromatics, where selectivity can be influenced by the solvent and nucleophile. nih.gov It is also possible to convert the aryl chloride into a phenol (B47542) through visible-light photocatalysis using a nickel complex, though selectivity in the presence of the aryl bromide would be a consideration. rsc.org

Oxidation and Reduction Reactions

Selective reduction of the halogen atoms, known as hydrodehalogenation, is a feasible transformation. Catalytic hydrogenation is a common method for this purpose. A key principle is that aryl bromides are reduced more readily than aryl chlorides. organic-chemistry.org

By using a catalyst like palladium on carbon (Pd/C) under neutral conditions with a hydrogen source (e.g., H₂ gas, or a transfer agent like ammonium (B1175870) formate), it is possible to selectively reduce the C-Br bond while leaving the C-Cl bond intact. organic-chemistry.orgacs.org This would yield 2-(3-chlorophenoxy)pyridine. Complete reduction of both halogens to produce 2-phenoxypyridine (B1581987) would require more forcing conditions. Nickel-catalyzed hydrodehalogenation using reagents like sodium borohydride (B1222165) is also an effective method for reducing both aryl bromides and chlorides. nih.gov

The table below outlines potential selective reduction scenarios.

| Target Product | Reagents | Catalyst | Probable Conditions |

| 2-(3-chlorophenoxy)pyridine | H₂ or HCOOH/NEt₃ | Pd/C (5-10 mol%) | Neutral, Room Temp to Mild Heat |

| 3-Bromo-2-phenoxypyridine | Not readily achievable due to higher reactivity of C-Br | - | - |

| 2-Phenoxypyridine | H₂, NaBH₄ | Pd/C or Ni-based | More forcing conditions (higher temp/pressure) |

The oxidation of this compound, particularly in a biological or metabolic context, can occur at several positions. Cytochrome P450 (CYP) enzymes are primarily responsible for such transformations in xenobiotics. researchgate.netnih.gov

Potential oxidative pathways include:

N-oxidation: The nitrogen atom of the pyridine ring is susceptible to oxidation, which would lead to the formation of this compound N-oxide. This is a common metabolic pathway for pyridine-containing compounds. washington.edu

Aromatic Hydroxylation: The CYP enzymes can catalyze the hydroxylation of the aromatic C-H bonds. washington.eduacs.org This could occur on either the pyridine ring or the chlorophenyl ring, leading to various phenolic derivatives. The introduction of a hydroxyl group often proceeds through an unstable arene oxide intermediate. washington.eduacs.org

Oxidative Dehalogenation: While less common for aryl halides compared to alkyl halides, P450 enzymes can, in some cases, catalyze oxidative dehalogenation. nih.govwashington.edu This process is generally difficult for unactivated aryl halides. nih.gov

The presence of substituents and their electronic properties influences the rate and site of metabolism. nih.gov For instance, the electron-withdrawing nature of the halogens might affect the susceptibility of the rings to oxidative attack.

Formation of Coordination Compounds and Chelates

Metal-Ligand Interactions Involving the Pyridine Nitrogen

The primary mode of coordination for this compound is expected to be through the nitrogen atom of the pyridine ring. Pyridine and its derivatives are well-known ligands in coordination chemistry, forming complexes with a wide variety of transition metals. wikipedia.org The nitrogen atom acts as a Lewis base, donating its lone pair of electrons to a Lewis acidic metal center to form a coordinate covalent bond.

The coordinating ability of the pyridine nitrogen in this compound is, however, modulated by its substituents. The bromo group at the 3-position and the 3-chlorophenoxy group at the 2-position are both electron-withdrawing. This inductive effect reduces the electron density on the pyridine ring and, consequently, the basicity of the nitrogen atom. A lower basicity generally leads to weaker coordination to metal ions compared to unsubstituted pyridine.

Furthermore, the 2-phenoxypyridine moiety introduces significant steric bulk around the nitrogen donor atom. This steric hindrance can impede the approach of a metal ion and influence the geometry of the resulting complex. For instance, in related substituted pyridine complexes, bulky substituents have been shown to affect the coordination number and the stability of the metal-ligand bond.

In addition to simple coordination via the nitrogen atom, the presence of the 2-(3-chlorophenoxy) group opens up the possibility of cyclometalation. In this type of reaction, a C-H bond on the phenoxy ring ortho to the ether linkage could be activated by the metal center, leading to the formation of a stable chelate ring. Cyclometalation is a common reactivity pattern for ligands containing a phenyl group adjacent to a coordinating heteroatom, such as in 2-phenylpyridine. researchgate.netuoi.gracs.org The formation of such a cyclometalated complex would involve both the pyridine nitrogen and a carbon atom from the chlorophenoxy ring, resulting in a bidentate C,N-coordination mode.

Potential for Complex Formation with Transition Metals

Given its electronic and steric profile, this compound is anticipated to form coordination complexes with a range of transition metals. The specific nature of these complexes will depend on the metal ion, its oxidation state, and the reaction conditions.

Based on the behavior of analogous substituted pyridines, it is plausible that this compound could form complexes with late transition metals such as palladium(II), platinum(II), gold(III), and iridium(III). uoi.griucr.org For example, 3-bromopyridine (B30812) has been shown to coordinate to gold(III) to form square-planar complexes. iucr.org It is reasonable to expect that this compound could exhibit similar reactivity, likely forming complexes of the type [M(L)nXm], where L is the pyridine ligand, M is the metal, X is an anionic ligand (e.g., a halide), and n and m are integers that satisfy the coordination number of the metal.

The table below summarizes the expected types of coordination complexes that could be formed with this compound based on known complexes of related ligands.

| Metal Ion | Potential Coordination Mode | Potential Complex Geometry | Reference for Analogy |

| Pd(II), Pt(II) | Monodentate (N-coordination) | Square Planar | uoi.gr |

| Pd(II), Pt(II) | Bidentate (C,N-cyclometalation) | Square Planar | researchgate.netuoi.gr |

| Au(III) | Monodentate (N-coordination) | Square Planar | iucr.org |

| Ir(III) | Bidentate (C,N-cyclometalation) | Octahedral | acs.orgacs.org |

| Fe(II), Co(II) | Monodentate (N-coordination) | Octahedral | nih.gov |

It is important to note that the formation and stability of these potential complexes would be influenced by a delicate balance of steric and electronic factors. The bulky and electron-withdrawing nature of the 2-(3-chlorophenoxy) group might necessitate specific reaction conditions to favor complexation. For instance, the use of strongly Lewis acidic metal precursors or the removal of a labile ligand could drive the coordination of the sterically hindered and less basic this compound.

Computational and Theoretical Investigations of 3 Bromo 2 3 Chlorophenoxy Pyridine

Quantum Chemical Calculations and Electronic Structure Analysis

No published studies were found that specifically detail the following quantum chemical calculations for 3-Bromo-2-(3-chlorophenoxy)pyridine:

Molecular Modeling and Simulation Studies

Similarly, a search for molecular modeling and simulation studies specifically targeting this compound yielded no results. Such studies are essential for understanding the dynamic behavior of the molecule, its interactions with other molecules, and its potential applications in various fields.

Conformational Analysis and Tautomeric Equilibria

The three-dimensional arrangement of a molecule, or its conformation, is a critical determinant of its biological activity. For this compound, the flexibility primarily arises from the rotation around the ether linkage connecting the pyridine (B92270) and chlorophenyl rings. Computational conformational analysis, typically employing methods like Density Functional Theory (DFT), can elucidate the most stable, low-energy conformations of the molecule. These studies involve mapping the potential energy surface by systematically rotating the dihedral angles of the ether bond to identify energetic minima. The relative energies of these conformers determine their population at a given temperature.

Tautomerism, the interconversion of structural isomers, is a key consideration for heterocyclic compounds. While this compound itself does not have readily tautomerizable protons, related hydroxypyridine systems have been extensively studied. For instance, the tautomeric equilibrium between 2-hydroxypyridine (B17775) and 2-pyridone is sensitive to the solvent environment. wuxibiology.com In the gas phase, the hydroxy form is often favored, while in polar solvents, the pyridone form can be more stable. wuxibiology.com Theoretical calculations, such as ab initio coupled-cluster methods, have been employed to accurately predict these tautomeric equilibria. arizona.edu Although not directly applicable to this compound, these studies provide a foundational understanding of the electronic and structural factors governing tautomerism in the pyridine ring system. arizona.edunih.gov

Exploration of Intermolecular Interactions

The way a molecule interacts with its surroundings, including other molecules of the same type or biological macromolecules, is governed by a variety of non-covalent forces. Understanding these intermolecular interactions is fundamental to predicting the compound's physical properties and its binding affinity to a biological target.

For this compound, key intermolecular interactions would include:

Van der Waals forces: These are ubiquitous and arise from temporary fluctuations in electron density. The large surface area of the aromatic rings contributes significantly to these interactions.

Dipole-dipole interactions: The presence of electronegative atoms (N, O, Cl, Br) creates a permanent dipole moment in the molecule, leading to electrostatic interactions with other polar molecules.

Halogen bonding: The bromine and chlorine atoms can act as halogen bond donors, interacting with electron-rich atoms like oxygen or nitrogen. This type of interaction is increasingly recognized for its importance in drug-receptor binding.

Pi-stacking: The aromatic pyridine and chlorophenyl rings can engage in π-π stacking interactions, where the electron clouds of the rings align. These are crucial for the stability of crystal structures and for binding to aromatic residues in proteins.

Computational methods like Molecular Electrostatic Potential (MEP) mapping can visualize the electron distribution around the molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). nih.gov This provides a qualitative guide to the sites of potential intermolecular interactions.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Methodologies

QSAR and SAR are computational methodologies aimed at correlating the chemical structure of a series of compounds with their biological activity. nih.govnih.govmdpi.com These approaches are instrumental in drug discovery for optimizing lead compounds and designing new molecules with enhanced potency. nih.govnih.govmdpi.com

In Silico Prediction of Biological Activity Profiles

In the absence of extensive experimental data, the biological activity profile of this compound can be predicted using various in silico tools. nih.govnih.gov These methods leverage large databases of known compounds and their biological activities to build predictive models. By analyzing the structural features of the query molecule, these models can estimate its probability of interacting with various biological targets, such as enzymes or receptors. nih.gov For instance, pyridine and its derivatives are known to exhibit a wide range of pharmacological activities, including as kinase inhibitors. nih.govnih.gov In silico screening can therefore suggest potential therapeutic areas where this compound might be active.

Molecular Docking Simulations for Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor or enzyme. nih.govresearchgate.net This method is crucial for understanding the molecular basis of a drug's action and for structure-based drug design.

For this compound, molecular docking simulations would involve:

Target Selection: Identifying a potential protein target based on the predicted biological activity profile or by analogy to similar compounds.

Binding Site Identification: Locating the active site or an allosteric binding pocket on the protein.

Docking and Scoring: Placing the ligand in the binding site in various conformations and orientations and using a scoring function to estimate the binding affinity for each pose.

The results of molecular docking can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, between the ligand and the protein's amino acid residues. This information is invaluable for understanding the compound's mechanism of action and for designing modifications to improve its binding. For example, docking studies on related pyridine derivatives have elucidated their binding modes to targets like Janus kinase 2 (JAK2). researchgate.net

Pharmacophore Modeling and Lead Optimization Strategies

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a particular biological effect. rsc.orgnih.gov Pharmacophore models can be generated based on the structures of known active compounds (ligand-based) or from the structure of the biological target's binding site (structure-based). rsc.org

For this compound and its analogues, a pharmacophore model would typically include features such as:

Hydrogen bond acceptors (e.g., the nitrogen atom in the pyridine ring, the ether oxygen).

Hydrogen bond donors (if applicable in analogues).

Aromatic rings.

Hydrophobic features.

Halogen bond donors.

Once a pharmacophore model is established, it can be used as a 3D query to screen virtual libraries of compounds to identify new molecules that fit the model and are therefore likely to be active. drugbank.com This is a powerful strategy for lead discovery. jppres.com Furthermore, the model can guide the optimization of a lead compound like this compound by suggesting modifications that enhance its fit to the pharmacophore and, consequently, its biological activity. jppres.com

Predicted Spectroscopic Properties

Computational chemistry provides reliable methods for predicting the spectroscopic properties of molecules, which can be invaluable for their characterization. youtube.comyoutube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov These predictions can aid in the interpretation of experimental spectra and in the structural elucidation of the compound and its derivatives. For example, the predicted ¹H NMR spectrum of the related 3-bromopyridine (B30812) shows distinct signals for the protons on the pyridine ring. chemicalbook.comchemicalbook.com

Infrared (IR) and Raman Spectroscopy: The vibrational frequencies and intensities in IR and Raman spectra can be computed from first principles. nih.govosti.gov These calculations help in assigning the observed vibrational bands to specific molecular motions, such as stretching and bending of bonds. youtube.comyoutube.com The predicted spectra of this compound would show characteristic bands for the C-Br, C-Cl, C-O, and C-N bonds, as well as for the vibrations of the aromatic rings.

Below is a hypothetical table of predicted spectroscopic data for this compound, based on computational methods and comparison with similar structures.

| Spectroscopic Data | Predicted Values |

| ¹H NMR (ppm) | Signals corresponding to the protons on the pyridine and chlorophenyl rings, with chemical shifts influenced by the electron-withdrawing effects of the halogen and oxygen substituents. The exact shifts would depend on the solvent used in the calculation. |

| ¹³C NMR (ppm) | Resonances for each unique carbon atom in the molecule. The carbons attached to the electronegative atoms (Br, Cl, O, N) would be significantly deshielded and appear at higher chemical shifts. |

| IR Spectroscopy (cm⁻¹) | Characteristic absorption bands for C-H stretching of the aromatic rings (~3100-3000 cm⁻¹), C=C and C=N stretching in the aromatic rings (~1600-1400 cm⁻¹), C-O-C asymmetric and symmetric stretching (~1250 and 1050 cm⁻¹), and C-Br and C-Cl stretching (typically below 800 cm⁻¹). |

| Raman Spectroscopy (cm⁻¹) | Complementary to the IR spectrum, with strong signals often observed for the symmetric vibrations of the aromatic rings and other non-polar bonds. |

These computational and theoretical investigations provide a comprehensive and multi-faceted understanding of this compound, from its fundamental molecular properties to its potential as a biologically active agent.

Computational Prediction of Vibrational Frequencies (IR, Raman)

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the vibrational spectra (Infrared and Raman) of molecules. These calculations provide a set of vibrational frequencies and their corresponding intensities, which can be compared with experimental data to confirm the molecular structure and assign spectral bands to specific atomic motions.

The process typically begins with the optimization of the molecule's geometry to find its most stable conformation. Following this, a frequency calculation is performed at the same level of theory. The B3LYP functional combined with a split-valence basis set, such as 6-311++G(d,p), is a commonly used and reliable method for such calculations. The results of these calculations are often scaled by an empirical factor to better match experimental frequencies, accounting for anharmonicity and other limitations of the theoretical model.

For halogenated aromatic compounds, specific vibrational modes are of interest. For instance, the C-H stretching vibrations in the aromatic rings are typically observed in the 3100-3000 cm⁻¹ region. nih.gov The C-C stretching vibrations within the pyridine and phenyl rings usually appear in the 1600–1400 cm⁻¹ range. nih.gov The presence of halogen substituents introduces characteristic vibrational modes. The C-Cl stretching frequency is sensitive to its position on the aromatic ring. Similarly, the C-Br stretching vibration is expected at lower frequencies. The C-O-C ether linkage also gives rise to characteristic asymmetric and symmetric stretching modes.

In a study on 5-chlorouracil (B11105), DFT calculations were used to analyze the vibrational modes, highlighting the influence of the chloro-substituent on the pyrimidine (B1678525) ring. nih.gov The calculated frequencies, after scaling, showed good agreement with the experimental IR and Raman spectra, allowing for a detailed assignment of the vibrational modes. nih.gov A similar approach for chlorotoluene demonstrated that the BLYP functional provided a satisfactory reproduction of the observed fundamental frequencies. nih.gov These studies underscore the utility of DFT in predicting and interpreting the vibrational spectra of halogenated organic molecules like this compound.

Table 1: Representative Calculated Vibrational Frequencies for a Halogenated Pyrimidine Derivative (5-chlorouracil)

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| N-H stretching | 3450 |

| C-H stretching | 3050 - 2900 |

| C=O stretching | 1700 - 1650 |

| C-C stretching | 1450 - 1400 |

| C-Cl stretching | 700 - 600 |

Note: This data is for 5-chlorouracil as a representative example and is intended to illustrate the type of information obtained from computational vibrational analysis. Data sourced from studies on related compounds.

Theoretical NMR Chemical Shift Predictions

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are an invaluable tool for structural elucidation. By predicting the ¹H and ¹³C NMR spectra, chemists can compare the theoretical data with experimental results to confirm the structure of a synthesized compound.

The most common method for calculating NMR chemical shifts is the Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT. The process involves optimizing the molecular geometry and then performing a GIAO calculation at a suitable level of theory, such as B3LYP with a 6-311++G(d,p) basis set. The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS).

For this compound, the predicted ¹H NMR spectrum would show distinct signals for the protons on the pyridine and chlorophenyl rings. The chemical shifts of these protons are influenced by the electronegativity of the nitrogen atom and the halogen substituents, as well as the anisotropic effects of the aromatic rings. Similarly, the ¹³C NMR spectrum would provide information on the chemical environment of each carbon atom in the molecule. The carbons attached to the bromine, chlorine, oxygen, and nitrogen atoms would exhibit characteristic chemical shifts.

Studies on phenazopyridine (B135373) derivatives have shown that DFT calculations can accurately predict the protonation site by comparing the calculated and experimental ¹H, ¹³C, and ¹⁵N NMR data. nih.govrsc.org Furthermore, research on substituted 2,3-diphenyl-1,3-thiazolidin-4-ones has demonstrated a good correlation between experimental and predicted ¹³C chemical shifts, with predictability depending on the specific substituent and its position. scispace.com

Table 2: Illustrative Example of Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Substituted Thiazolidinone

| Carbon Atom | Predicted δ (ppm) | Experimental δ (ppm) |

| C-2 | 65.00 | 64.94 |

| C-4 | 170.90 | 170.81 |

| C-5 | 33.40 | 33.34 |

Note: This table presents data for a substituted 2-(p-chlorophenyl)-3-phenyl-1,3-thiazolidin-4-one to demonstrate the correlation between predicted and experimental values. scispace.com This is not data for this compound.

Prediction of UV-Vis Electronic Absorption Spectra

Time-dependent density functional theory (TD-DFT) is the most widely used computational method for predicting the UV-Vis electronic absorption spectra of molecules. nih.govrsc.org This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λ_max) and intensities of the bands in the experimental spectrum.

The procedure involves first optimizing the ground-state geometry of the molecule using DFT. Then, a TD-DFT calculation is performed to obtain the vertical excitation energies. The choice of functional and basis set can significantly impact the accuracy of the results. nih.gov The B3LYP functional is commonly used, and including a polarizable continuum model (PCM) can account for the effect of a solvent on the absorption spectrum. mdpi.com

For this compound, the UV-Vis spectrum is expected to arise from π→π* and n→π* electronic transitions within the aromatic rings and involving the non-bonding electrons of the oxygen and nitrogen atoms. The positions of the absorption bands will be influenced by the bromo and chloro substituents, which can cause bathochromic (red) or hypsochromic (blue) shifts. Studies on styrylpyridine compounds have shown that TD-DFT can reliably predict the effects of electron-donating and electron-accepting substituents on the absorption maxima. nih.gov

Research on tripyridinium bis[tetrabromidoferrate(III)] bromide demonstrated that choosing an appropriate basis set, such as 6-311++G**, can improve the accuracy of the calculated UV-Vis spectra, especially in the visible region. sharif.edusharif.edu

Table 3: Representative TD-DFT Calculated Absorption Wavelengths for a Styrylpyridine Derivative

| Transition | Calculated λ_max (nm) | Oscillator Strength (f) |

| S₀ → S₁ | 315 | 0.85 |

| S₀ → S₂ | 280 | 0.15 |

| S₀ → S₃ | 250 | 0.25 |

Note: This data is for a representative styrylpyridine derivative to illustrate the output of a TD-DFT calculation. nih.gov It does not represent the actual spectrum of this compound.

Analysis of Nonlinear Optical (NLO) Properties

The investigation of nonlinear optical (NLO) properties of organic molecules is a significant area of research due to their potential applications in optoelectronic technologies. Computational methods, particularly DFT, are instrumental in predicting and understanding the NLO behavior of molecules.

The key parameters that characterize the NLO response of a molecule are the polarizability (α) and the first and second hyperpolarizabilities (β and γ, respectively). These properties describe how the electron cloud of a molecule is distorted by an external electric field. Molecules with large hyperpolarizability values are desirable for NLO applications.

The calculation of NLO properties typically involves optimizing the molecular geometry and then computing the polarizability and hyperpolarizabilities using a suitable DFT functional and basis set. The presence of electron-donating and electron-withdrawing groups connected by a π-conjugated system often leads to enhanced NLO responses. In this compound, the phenoxy group can act as an electron donor, while the pyridine ring and the halogen atoms can have electron-withdrawing character, potentially giving rise to NLO activity.

Studies on BODIPY dyes have shown that the incorporation of strong electron-donating groups can significantly enhance the first hyperpolarizability (β_tot). researchgate.net Similarly, research on Ru(II) polypyridyl complexes has demonstrated that varying the electronic properties of the ligands is an effective way to tune the second-order NLO response. rsc.org Theoretical investigations of chromene derivatives have also utilized DFT to explore their NLO properties, correlating them with their molecular structure and electronic characteristics. nih.gov

Table 4: Illustrative Calculated NLO Properties for a Chromene Derivative

| Property | Calculated Value |

| Average Polarizability <α> (esu) | 6.77005 × 10⁻²³ |

| First Hyperpolarizability β_tot (esu) | 2.5 x 10⁻³⁰ |

| Second Hyperpolarizability γ_tot (esu) | 0.145 × 10⁻³⁴ |

Note: This table presents calculated NLO properties for a representative chromene derivative to illustrate the type of data obtained from such analyses. nih.gov These are not the calculated properties for this compound.

Advanced Research Applications of 3 Bromo 2 3 Chlorophenoxy Pyridine and Its Derivatives

Research in Medicinal Chemistry

The pyridine (B92270) ring is one of the most prevalent heterocyclic scaffolds in FDA-approved drugs, valued for its ability to enhance biochemical potency, improve metabolic stability, and resolve issues with protein binding. tandfonline.comnih.gov Derivatives of 3-Bromo-2-(3-chlorophenoxy)pyridine are being investigated for their potential to serve as foundational structures for a new generation of therapeutic agents. The presence of bromine and chlorine atoms provides reactive sites for further chemical modifications, such as cross-coupling reactions, allowing for the synthesis of diverse molecular libraries. ontosight.aiwikipedia.org This versatility makes the compound and its derivatives prime candidates for drug discovery programs. researchgate.net

Development of Heterocyclic Scaffolds for Therapeutic Agents

The fusion of a pyridine nucleus with other chemical moieties is a well-established strategy in the quest for new drugs. researchgate.net The this compound structure serves as a diaryl ether, a pharmacophore linked to a wide array of biological activities including anticancer, antiviral, anti-inflammatory, and antibacterial effects. nih.govresearchgate.net Researchers are leveraging this scaffold to design and synthesize novel compounds aimed at a variety of biological targets.

The pyridine scaffold is a cornerstone in the design of kinase inhibitors, which are crucial in oncology and the treatment of inflammatory diseases. frontiersin.orgnih.gov The 2-aminopyridine (B139424) moiety, in particular, is a common feature in many kinase inhibitors that bind to the hinge region of the enzyme's ATP-binding site. acs.org Research on analogous structures suggests that derivatives of this compound hold significant promise in this area.

For instance, studies on aminopyridine scaffolds have led to the discovery of potent and selective inhibitors for human vaccinia-related kinases 1 and 2 (VRK1 and VRK2), which are implicated in cell division and neurological disorders. acs.orgnih.govchemrxiv.org One such inhibitor demonstrated a potent IC50 value of 150 nM for VRK1. acs.orgnih.gov Similarly, imidazolemethyl diaryl ethers have been identified as potent inhibitors of farnesyl-protein transferase, another important enzyme target. nih.gov Furthermore, the drug Phenazopyridine (B135373), which contains a pyridine-2,6-diamine moiety, has been identified as a kinase inhibitor, notably affecting kinases in the PIK family that are involved in nociception. frontiersin.org The design of pyrazolopyridine-based compounds has also yielded successful kinase inhibitors, with some advancing to clinical trials for cancer therapy. nih.gov

Table 1: Examples of Pyridine-Based Kinase Inhibitors and Their Targets

| Compound Class/Name | Target Kinase(s) | Reported Activity/Significance |

|---|---|---|

| Aminopyridine Derivative (Compound 26) | VRK1 | IC50 of 150 nM; selective in a panel of 48 kinases. acs.orgnih.gov |

| Phenazopyridine | PIK family kinases, GAK | Sub-micromolar affinity; impacts kinases involved in nociception and vesicle transport. frontiersin.org |

| Pyrazolo[1,5-a]pyridine (Selpercatinib) | RET kinase | Approved for treatment of non-small cell lung cancer (NSCLC) and thyroid cancer. nih.gov |

| Imidazolemethyl diaryl ethers | Farnesyl-protein transferase | Potent inhibitors with activity in cellular models. nih.gov |

The pyridine nucleus is a privileged scaffold in the search for new antimicrobial and antiviral agents. nih.govdntb.gov.ua Its inclusion in a molecule can enhance water solubility and lead to broad-spectrum therapeutic effects. dntb.gov.uanih.gov A wide range of pyridine derivatives have been synthesized and tested against various pathogens, demonstrating the scaffold's potential. researchgate.netnih.gov

Research has shown that many pyridine derivatives exhibit significant antibacterial and antifungal activity. nih.govresearchgate.net For example, certain 3-chloro-1-(4-substituted phenyl)-4-(pyridin-3-yl) azetidin-2-one (B1220530) derivatives were found to be highly active against both Gram-positive and Gram-negative bacteria, as well as fungal strains. scirp.org The combination of the pyridine ring with other heterocyclic systems, such as benzothiazole, has also yielded compounds with considerable antibacterial properties. researchgate.net The diaryl ether structure itself is associated with antibacterial and antiviral activities, further supporting the potential of this compound derivatives in this field. nih.govresearchgate.netacs.org Some of the newly synthesized pyridine compounds have even shown efficacy against multidrug-resistant strains like MRSA. nih.gov

Chronic inflammation and oxidative stress are implicated in numerous diseases. The search for new anti-inflammatory and antioxidant agents is a key area of pharmaceutical research. Both bromophenols and pyridine derivatives have been investigated for these properties, suggesting a dual potential for the this compound scaffold. gavinpublishers.compensoft.netnih.gov

Natural and synthetic bromophenols have demonstrated significant antioxidant and anti-inflammatory activities. nih.govnih.gov Studies on bromophenol derivatives show they possess considerable radical scavenging and acetylcholinesterase (AChE) inhibition effects. nih.gov The antioxidant mechanism of bromophenols is often attributed to the catechol group and their ability to chelate metals, thereby inhibiting the production of free radicals. rsc.org Similarly, various pyridine derivatives, including dihydropyridines and thiazolo[4,5-b]pyridines, have been synthesized and shown to have potent antioxidant and anti-inflammatory effects. gavinpublishers.compensoft.net Some pyridine-based chalcones have exhibited higher antioxidant activity than the reference compound quercetin (B1663063) in certain assays. nih.gov The diaryl ether linkage present in this compound is also a feature of known anti-inflammatory drugs like nimesulide, highlighting the therapeutic potential of this structural class. nih.gov

Table 2: Antioxidant Activity of Selected Heterocyclic Compounds

| Compound Class | Assay Method | Result |

|---|---|---|

| Pyridine-based chalcones (3e, 3g, 3i) | Ferrous Ion Chelating (FIC) | Higher activity (EC50 from 16.53 to 58.85 µg/mL) than quercetin (EC50 of 87.24 µg/mL). nih.gov |

| Dihydropyridine derivatives (6a, 6c, 6d) | β-carotene/linoleic acid | Potent antioxidant activity (RAA from 71% to 80%) compared to L-ascorbic acid (RAA of 49%). gavinpublishers.com |

| Novel Bromophenol derivatives (20-24) | DPPH, ABTS+, AChE inhibition | Demonstrated considerable antioxidant and AChE inhibition effects. nih.gov |

| Thiazolo[4,5-b]pyridine derivatives | DPPH radical scavenging | Evaluated for in vitro antioxidant activity. pensoft.net |

The pyridine scaffold is present in drugs used to treat a range of central nervous system and metabolic disorders. tandfonline.com For instance, tacrine, a pyridine derivative, is used for Alzheimer's disease, while other pyridine-based compounds are used to manage diabetes and its complications. tandfonline.comresearchgate.netjchemrev.com

The development of pyridine-based inhibitors for kinases like VRK2 is relevant for neurological disorders such as schizophrenia and epilepsy. acs.orgchemrxiv.org Furthermore, diaryl ether-containing compounds are being investigated for therapeutic applications in diseases affecting the central nervous system. nih.gov In the context of metabolic diseases, various pyridine derivatives have been studied for their potential to inhibit enzymes like α-amylase, which is relevant for managing type 2 diabetes. jchemrev.com The biodegradation and metabolism of pyridine derivatives are also areas of active research, which can inform the design of safer and more effective drugs. nih.govnih.gov

Identification of Novel Active Pharmaceutical Ingredient (API) Building Blocks

An Active Pharmaceutical Ingredient (API) is the biologically active component of a medicine. The identification of novel, versatile building blocks is fundamental to the process of drug discovery and development. This compound, as a functionalized heterocyclic compound, is a prime example of such a building block. ontosight.aiontosight.ai

Its structure is analogous to other critical intermediates like 3-bromopyridine (B30812), which is widely used in the synthesis of pharmaceuticals and agrochemicals. ontosight.aiwikipedia.orgontosight.aipubcompare.ai The bromine atom on the pyridine ring is particularly useful, as it can readily participate in a variety of synthetic transformations, including metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) and lithiation, allowing for the introduction of diverse functional groups. ontosight.aiwikipedia.orgresearchgate.net This chemical reactivity enables chemists to use this compound as a scaffold to construct more complex molecules with tailored biological activities, making it a valuable asset in the synthesis of new APIs. ontosight.airesearchgate.net

Research in Agrochemical Sciences

The phenoxypyridine structural motif is a well-established pharmacophore in the design of modern agrochemicals, owing to properties like metabolic stability and bioavailability. nih.govmdpi.com Derivatives of this class have demonstrated a wide spectrum of biological activities. researchgate.netencyclopedia.pub However, research specifically detailing the agrochemical applications of this compound is not present in the reviewed literature.

Contribution to Herbicide Development

Extensive research has been conducted on phenoxypyridine derivatives as potential herbicides, particularly as inhibitors of enzymes like protoporphyrinogen (B1215707) oxidase (PPO). researchgate.netresearchgate.net These compounds are explored for their ability to control undesirable vegetation in various crops. google.com Despite the broad interest in this chemical class, specific studies detailing the synthesis and evaluation of this compound for herbicidal efficacy have not been identified. The general structure-activity relationships for this class often depend on the substitution patterns on both the pyridine and the phenoxy rings, but a specific data set for the title compound is unavailable. nih.gov

Design of Fungicides and Insecticides

The phenoxypyridine scaffold is integral to the development of various fungicides and insecticides. nih.govencyclopedia.pub Research has shown that modifying this core structure can lead to compounds with significant activity against various plant pathogens and insect pests. nih.govresearchgate.net For instance, different derivatives have been tested against fungi like Botrytis cinerea and insects such as aphids. mdpi.comnih.gov Nevertheless, a specific investigation into this compound for its potential as a fungicide or insecticide is not documented in the available scientific or patent literature.

Structure-Activity Relationships in Crop Protection Agents

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of crop protection agents. For the broader class of phenoxypyridine derivatives, SAR studies have indicated that the type and position of substituents on the aromatic rings significantly influence their biological activity and target specificity. nih.govmdpi.com These studies are fundamental in designing new, more effective pesticides. However, in the absence of biological testing data for this compound, a specific SAR analysis for this compound as a crop protection agent cannot be constructed.

Applications in Materials Science

Halogenated pyridine compounds are recognized as versatile building blocks in materials science due to their electronic properties and ability to participate in various chemical reactions for creating more complex systems. researchgate.net However, specific applications for this compound in this field are not reported.

Integration into Polymer and Coating Systems

There is no available research that details the integration of this compound into polymer or coating systems. The synthesis of polymers from related halogenated or bromo-substituted monomers has been explored, but specific data for the title compound is absent from the literature. researchgate.net

Role in Optoelectronic Materials (Leveraging NLO Properties)

Pyridine derivatives are a subject of interest in the field of optoelectronics, particularly for their potential nonlinear optical (NLO) properties, which are essential for applications like optical data processing and storage. nih.gov The NLO response of a molecule is highly dependent on its specific electronic structure. A detailed investigation, either theoretical or experimental, of the NLO properties of this compound has not been found in the reviewed scientific literature.

Analysis of Intellectual Property and Patent Landscape

The intellectual property (IP) landscape surrounding pyridine derivatives is a critical determinant of their commercial and research trajectories. For a specific compound like this compound, its value and potential for development are intrinsically linked to the broader patenting trends observed for related structures. While a direct patent for "this compound" was not identified in public searches, an analysis of the patent landscape for structurally similar pyridine derivatives provides significant insights into the strategic considerations for its potential application in drug discovery and agrochemical innovation.

Trends in Pyridine Derivative Patenting

The patenting of pyridine derivatives has been a consistently active area, reflecting their vast utility in various fields, most notably in pharmaceuticals and agrochemicals. The pyridine scaffold is a key structural motif in numerous commercial products, driving continuous innovation and, consequently, extensive patent filings. drughunter.com

Recent trends indicate a strong focus on the synthesis of novel functionalized pyridines and their applications. youtube.com In the pharmaceutical sector, there is a significant number of patents for pyridine derivatives targeting a wide array of therapeutic areas. For instance, patents have been granted for substituted amino-pyridine derivatives for the treatment of diabetes and for pyridyloxy derivatives with potential anti-ulcer activity. agribusinessglobal.com The adaptability of the pyridine ring allows for the creation of diverse chemical libraries, which is a key strategy in modern drug discovery. googleapis.com This is further evidenced by the numerous patents filed by pharmaceutical research organizations for various pyridine-containing compounds with potential therapeutic uses. google.com

In the agrochemical industry, the patenting of pyridine derivatives is equally robust. Pyridine-based compounds are crucial components of many herbicides, insecticides, and fungicides. google.com Patents for pyridine and pyrimidine (B1678525) carboxylate herbicides highlight the ongoing research and development in this area. google.com Furthermore, the expiration of patents for major agrochemicals, including some pyridine derivatives, creates significant opportunities for generic manufacturers, influencing market dynamics and pricing. This cyclical nature of patent protection and expiration drives both innovation from originator companies and market entry strategies from competitors.

A notable trend across both sectors is the patenting of not just the final active ingredients but also the key intermediates and synthetic processes. For example, patents exist for the synthesis of 3-bromopyridine, a potential precursor for compounds like this compound, underscoring the strategic importance of controlling the entire manufacturing value chain.

The following interactive table provides a snapshot of representative patents for pyridine derivatives, illustrating the diversity of assignees and applications.

| Patent Number | Assignee | Title | Application Area |

| EP0013143A2 | Imperial Chemical Industries PLC | Substituted anilinopyrimidines, compositions and use thereof as herbicides, processes for their preparation and intermediates for use therein | Agrochemical (Herbicide) |

| US5780635A | Reilly Industries, Inc. | Pyridine base synthesis | Chemical Synthesis |

| RU2083562C1 | Nihon Nohyaku Co., Ltd. | Pyridine derivatives, process for preparation thereof, insecticidal composition | Agrochemical (Insecticide) |

| EP0282077B1 | Yamanouchi Pharmaceutical Co., Ltd. | Pyridyloxy derivatives agribusinessglobal.com | Pharmaceutical |

| EP3700340A4 | Dow Agrosciences LLC | Pyridine and pyrimidine carboxylate herbicides and methods of use thereof google.com | Agrochemical (Herbicide) |

Strategic Implications for Drug Discovery and Agrochemical Innovation

The patent landscape for pyridine derivatives has profound strategic implications for entities involved in drug discovery and agrochemical innovation. The decision to patent, and the strategy employed, can dictate the commercial success and research direction of a company.

For innovator companies in both the pharmaceutical and agrochemical sectors, a strong patent portfolio is paramount. It provides a period of market exclusivity, allowing companies to recoup the substantial research and development costs and to generate a return on investment. Strategic patenting often involves not only claiming a specific molecule but also its derivatives, formulations, and methods of use, thereby creating a protective wall around the core invention. The extensive patenting of pyridine derivatives with a wide range of substituents and functionalities is a testament to this strategy. google.com

The existence of a dense patent landscape for pyridine derivatives also presents challenges. For new entrants or companies developing novel compounds like this compound, a thorough freedom-to-operate (FTO) analysis is crucial to avoid infringing on existing patents. The broad claims in some patents for pyridine-based structures can create a "patent thicket," making it difficult to navigate for new inventions.

Conversely, the expiration of key patents opens up significant opportunities for generic manufacturers. In the agrochemical sector, the off-patenting of major products can lead to a substantial increase in market competition and a reduction in prices for end-users. This dynamic forces originator companies to continuously innovate and bring new, patented products to market to maintain their competitive edge.

For academic and early-stage research organizations, the patent landscape can guide research efforts towards areas with more "white space" or opportunities for novel discoveries. The analysis of existing patents can reveal untapped areas of chemical space or novel biological targets for pyridine derivatives.

In the context of this compound, the lack of a specific patent in the public domain could imply several possibilities. The compound may be a novel discovery that has not yet been disclosed in patent literature, or it could be an intermediate in a patented synthetic route where the focus of the patent is on the final product. It might also be part of the vast, unexplored chemical space of pyridine derivatives that holds potential for future research and patenting activities. The strategic decision for any entity working with this compound would involve a careful assessment of the existing patent landscape for related structures and a determination of the novelty and non-obviousness of its potential applications.

Future Research Directions and Emerging Challenges

Development of Greener Synthetic Pathways and Sustainable Chemistry

The chemical industry is increasingly focusing on sustainable practices, and the synthesis of pyridine (B92270) derivatives is no exception. researchgate.netnih.gov Traditional methods for producing such compounds often involve harsh reaction conditions and the use of hazardous materials. google.comgoogle.com Future research will prioritize the development of environmentally friendly synthetic routes for 3-Bromo-2-(3-chlorophenoxy)pyridine and related compounds.

Key areas of focus in developing greener synthetic pathways include:

Eco-Friendly Solvents and Catalysts: The use of greener solvents and catalysts is a cornerstone of sustainable chemistry. biosynce.com Research is moving towards replacing hazardous solvents with water or bio-based alternatives and employing reusable and non-toxic catalysts, such as zeolites or enzyme-based systems, to improve the environmental profile of the synthesis. rsc.orgbhu.ac.inepa.gov

One-Pot Syntheses: Multi-step syntheses often lead to significant waste generation due to the need for isolating and purifying intermediates. One-pot reactions, where multiple reaction steps are carried out in a single reactor, can significantly reduce waste and improve efficiency. epa.gov

Alternative Energy Sources: The use of alternative energy sources like microwave and ultrasonic irradiation can accelerate reaction rates and reduce energy consumption compared to conventional heating methods. nih.gov

Recent advancements in the synthesis of pyridine derivatives highlight the potential for these greener approaches. For instance, the use of thermo-catalytic conversion of glycerol (B35011) with ammonia (B1221849) over zeolite catalysts has shown promise for the sustainable production of pyridines. rsc.org These methods not only reduce the environmental impact but can also lead to higher yields and more efficient processes.

Application of Advanced Machine Learning and AI in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical design and discovery. researchgate.netnih.gov These computational tools can analyze vast datasets of chemical structures and biological activities to identify promising new compounds with desired properties, significantly accelerating the research and development process. nih.gov

For this compound, AI and ML can be applied in several ways:

Generative Models for Novel Structures: AI algorithms can be trained on existing libraries of compounds to generate novel molecular structures with potentially enhanced activity or improved safety profiles. nih.gov

Predictive Modeling: Machine learning models can predict various properties of new compounds, such as their biological activity, toxicity, and pharmacokinetic profiles, even before they are synthesized. nih.gov This allows researchers to prioritize the most promising candidates for further investigation.

Automated Drug Discovery: AI-powered platforms can automate the entire process of drug discovery, from generating new molecular structures to predicting their properties and even planning their synthesis. pnrjournal.com

The application of these technologies has already shown success in various areas of drug discovery and is expected to play an increasingly important role in the development of new agrochemicals and pharmaceuticals based on the this compound scaffold. researchgate.net

Targeted Therapies and Precision Agrochemical Development

A significant trend in both medicine and agriculture is the move towards more targeted and precise interventions. For a compound like this compound, this means designing derivatives that act on specific biological targets, leading to greater efficacy and reduced off-target effects.

In the context of agrochemicals, precision development could lead to:

Selective Herbicides and Pesticides: By understanding the specific biochemical pathways in weeds and pests, it is possible to design molecules that are highly effective against the target organisms while being harmless to beneficial insects and the surrounding ecosystem.

Reduced Environmental Impact: Targeted agrochemicals can be applied at lower doses, reducing their environmental footprint and the risk of resistance development.

Recent research has focused on developing novel pyridine-based agrochemicals with improved selectivity and efficacy. researchgate.net The principles of targeted therapy, which are well-established in medicine, are increasingly being applied to the development of next-generation agrochemicals.

Exploration of Novel Biological Targets and Mode of Action Studies

A deeper understanding of how this compound and its analogues interact with biological systems at a molecular level is crucial for their future development. This involves identifying their specific biological targets and elucidating their mode of action.

Key research activities in this area include:

Target Identification: Utilizing techniques such as affinity chromatography and proteomics to identify the specific proteins or enzymes that the compound binds to.

Mechanism of Action Studies: Investigating the downstream effects of the compound's interaction with its target to understand how it produces its biological effect. This can involve a range of cellular and molecular biology techniques.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of related compounds to understand how small changes in the molecular structure affect its biological activity. consensus.app

By gaining a comprehensive understanding of the mode of action, researchers can design more effective and safer compounds. For instance, molecular docking studies can predict how a compound will bind to its target, providing valuable insights for the design of new derivatives with improved affinity and selectivity. nih.gov

Addressing Stereochemical Control in Synthesis and Activity

Many organic molecules, including this compound if it possesses a chiral center, can exist as different stereoisomers (enantiomers or diastereomers). These isomers can have significantly different biological activities and toxicological profiles. Therefore, controlling the stereochemistry during synthesis is a critical challenge.

Future research will need to address:

Asymmetric Synthesis: Developing synthetic methods that produce a single, desired stereoisomer in high purity. This often involves the use of chiral catalysts or auxiliaries.

Stereoselective Biological Evaluation: Testing the biological activity of individual stereoisomers to identify the most potent and safest form of the compound.

Chiral Separation: Developing efficient methods for separating mixtures of stereoisomers.

The ability to control stereochemistry is essential for developing safe and effective pharmaceuticals and agrochemicals. Neglecting stereochemical considerations can lead to reduced efficacy or even unexpected toxic effects.

Q & A

Q. Advanced

- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding with target proteins (e.g., kinase inhibitors).

- ADMET Prediction : SwissADME or pkCSM models assess bioavailability, metabolic stability, and toxicity.

- SAR Studies : Modifying the chlorophenoxy group to optimize logP and solubility while retaining activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.